3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO3/c1-22(2)31(23(3)4)19-18-27(25-14-10-7-11-15-25)28-20-26(30(32)33-5)16-17-29(28)34-21-24-12-8-6-9-13-24/h6-17,20,22-23,27H,18-19,21H2,1-5H3/t27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJYQILAWNHFTB-HHHXNRCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)OCC3=CC=CC=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)OCC3=CC=CC=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156755-35-0 | |
| Record name | Methyl 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156755-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
The compound 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid methyl ester is a benzoic acid derivative that has garnered attention due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C25H35N O3
- Molecular Weight : 397.55 g/mol
- CAS Number : 1208313-16-9
- Structure : The compound features a benzoic acid core with a methoxy group and a unique side chain involving a bis(isopropyl)amino group, which may influence its biological interactions.
Research indicates that benzoic acid derivatives can modulate various biological pathways, particularly those related to protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for cellular homeostasis and have implications in aging and various diseases.
- Ubiquitin-Proteasome Pathway (UPP) : Enhances the degradation of misfolded proteins, which is vital for maintaining cellular function.
- Autophagy-Lysosome Pathway (ALP) : Involved in the degradation of cellular components, thereby contributing to cellular turnover and stress response.
In Vitro Studies
In vitro studies have demonstrated that derivatives similar to the compound can activate cathepsins B and L, enzymes involved in protein degradation. For instance, compounds with similar structural motifs have shown significant activation of these enzymes, suggesting that our compound may exhibit analogous effects.
- Cytotoxicity Assays : Studies involving human foreskin fibroblasts indicated that certain benzoic acid derivatives did not exhibit cytotoxicity at concentrations up to 10 μg/mL, highlighting their potential safety profile for therapeutic applications .
Comparative Biological Activity
The following table summarizes the biological activities reported for related benzoic acid derivatives:
| Compound | Activity Type | Observations |
|---|---|---|
| Compound 1 | Antioxidant | Significant reduction in oxidative stress markers |
| Compound 2 | Antiproliferative | Inhibition of cancer cell growth |
| Compound 3 | Cathepsin Activation | Highest activation of cathepsins B and L |
| Compound 4 | Anti-inflammatory | Reduction in inflammatory cytokines |
Case Studies
Several studies have explored the biological effects of benzoic acid derivatives:
- Study on Antioxidant Activity : A derivative similar to our compound was tested for its ability to scavenge free radicals. Results indicated a strong antioxidant capacity, suggesting potential applications in preventing oxidative stress-related diseases.
- Antiproliferative Effects : Research has shown that certain benzoic acid derivatives can inhibit the proliferation of various cancer cell lines, indicating their potential as anticancer agents. Notably, compounds with bulky substituents exhibited enhanced activity against specific cancer types .
- Protein Degradation Modulation : Another study evaluated the effects of benzoic acid derivatives on proteasomal activity, revealing that specific compounds could enhance proteasome function, which may be beneficial in age-related decline in proteostasis .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Core Structure: A chiral (1R)-configured propyl chain bearing a bis(isopropyl)amino group and phenyl group.
- Aromatic Substituents : A benzoic acid methyl ester at position 3 and a phenylmethoxy group at position 3.
Comparison with Similar Compounds
Tolterodine
- IUPAC Name: 2-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol
- CAS Number : 124937-51-5
- Molecular Formula: C₂₂H₃₁NO
- Key Differences: Substituents: Tolterodine has a 4-methylphenol group instead of the phenylmethoxy benzoic acid methyl ester. Clinical Use: Treats urinary incontinence by inhibiting bladder muscle contractions.
Data Table :
| Property | Target Compound | Tolterodine |
|---|---|---|
| Aromatic Group | Phenylmethoxy benzoic acid methyl ester | 4-Methylphenol |
| Prodrug Requirement | Likely (ester group) | No (active form) |
| CAS Number | 156755-35-0 | 124937-51-5 |
Fesoterodine Fumarate
- IUPAC Name: 2-Methylpropanoic acid 2-[3-[(1R)-bis(1-methylethyl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl ester (2E)-2-butenedioate
- CAS Number : 286930-03-8
- Molecular Formula: C₂₆H₃₇NO₃·C₄H₄O₄
- Key Differences: Substituents: Features a hydroxymethyl phenyl ester linked to 2-methylpropanoic acid, forming a prodrug. Metabolism: Rapidly hydrolyzed by esterases to active metabolite 5-hydroxymethyl tolterodine . Bioavailability: Improved over Tolterodine due to ester prodrug design.
Data Table :
Fesoterodine Impurity B
Deuterated Tolterodine Derivatives
- Examples :
- Key Differences :
Structural-Activity Relationship (SAR) Insights
- Bis(isopropyl)amino Group: Critical for antimuscarinic activity; removal reduces potency .
- Methylphenol (Tolterodine): Balances hydrophilicity for direct activity. Ester Prodrugs (Fesoterodine): Improve oral absorption and prolong half-life .
Preparation Methods
Grignard Reaction and Carboxylation-Based Synthesis
The foundational approach for synthesizing this compound begins with a Grignard reaction to construct the stereochemically defined amine backbone. As detailed in patent literature, (R)-N,N-diisopropyl-3-(2-benzyloxy-5-bromophenyl)-3-phenylpropylamine is reacted with ethyl bromide, iodine, and magnesium in tetrahydrofuran (THF) at temperatures between −65°C and 60°C . This step generates a benzyl-protected intermediate, which is subsequently treated with solid carbon dioxide (CO₂) in the presence of a Lewis acid to introduce the carboxylic acid moiety .
Critical Reaction Parameters:
| Parameter | Value/Range | Solvent | Catalyst |
|---|---|---|---|
| Temperature | −65°C to 60°C | Tetrahydrofuran | Magnesium |
| Reaction Time | 1–6 hours | - | Iodine (trace) |
| CO₂ Introduction | 0°C to 25°C | - | Lewis acid |
This method yields (R)-4-benzyloxy-3-(3-diisopropylamino-1-phenylpropyl)-benzoic acid hydrochloride, which is then subjected to esterification .
Esterification of the Carboxylic Acid Intermediate
The carboxylic acid intermediate is esterified using methanol in the presence of sulfuric acid as a catalyst. This step converts the acid group into a methyl ester, a transformation critical for enhancing the compound’s stability and solubility. The reaction is typically conducted under reflux conditions, with careful monitoring to avoid over-esterification or side reactions .
Esterification Conditions:
| Parameter | Value/Range | Solvent | Catalyst |
|---|---|---|---|
| Temperature | 60°C–80°C (reflux) | Methanol | H₂SO₄ |
| Reaction Time | 4–12 hours | - | - |
| Workup | Neutralization, extraction | CH₂Cl₂ | - |
Post-reaction, the crude product is purified via crystallization from chlorinated solvents such as methylene chloride, achieving a purity >98% . The crystalline form is essential for subsequent pharmaceutical applications, as it ensures batch-to-batch consistency .
Crystallization and Purification Techniques
Isolating the pure compound requires advanced crystallization strategies. The amorphous form of the intermediate is dissolved in methylene chloride at 25°C–80°C, followed by forced crystallization via cooling or anti-solvent addition . Spontaneous crystallization is avoided to prevent polymorphic inconsistencies.
Crystallization Data:
| Property | Value | Method |
|---|---|---|
| Solubility in CH₂Cl₂ | 150–200 mg/mL | 25°C |
| Crystallization Temp | 0°C–30°C | Cooling |
| Yield | 85%–92% | Anti-solvent |
This step is pivotal for removing trace impurities, particularly residual diisopropylamine and benzyl ether byproducts .
Alternative Pathway: Reduction of Ester Precursors
An alternative route involves reducing a pre-formed ester derivative. For instance, methyl (R)-4-benzyloxy-3-(3-diisopropylamino-1-phenylpropyl)-benzoate is treated with lithium aluminum hydride (LiAlH₄) in THF at 25°C–30°C for 14 hours . Although this method primarily produces a benzylic alcohol intermediate, optimizing stoichiometry allows partial retention of the ester group for downstream applications .
Reduction Parameters:
| Parameter | Value/Range | Solvent |
|---|---|---|
| LiAlH₄ Equivalents | 1.2–1.5 | Tetrahydrofuran |
| Temperature | 25°C–30°C | - |
| Workup | Ethyl acetate/water | - |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and safety. The Grignard reaction is conducted in continuous flow reactors to minimize exothermic risks, while esterification employs recycled methanol to reduce waste . Regulatory-compliant purification uses silica gel chromatography or activated carbon treatment, achieving residual solvent levels below ICH guidelines .
Scale-Up Data:
| Metric | Lab Scale | Industrial Scale |
|---|---|---|
| Batch Size | 10–100 g | 50–100 kg |
| Cycle Time | 48–72 hours | 5–7 days |
| Purity | 98%–99% | 99.5%–99.9% |
Analytical Characterization
Post-synthesis, the compound is characterized via HPLC, NMR, and mass spectrometry. Key spectral data include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
